molecular formula C24H40N6O12 B1139362 Lys-Glu-Glu-Ala-Glu CAS No. 100929-96-2

Lys-Glu-Glu-Ala-Glu

Cat. No.: B1139362
CAS No.: 100929-96-2
M. Wt: 604.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lys-Glu-Glu-Ala-Glu is a pentapeptide composed of the amino acids lysine, glutamic acid, alanine, and glutamic acid. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Glu-Glu-Ala-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for peptide production. In SPPS, the peptide is assembled step-by-step on a solid resin support. Each amino acid is added sequentially, with protective groups used to prevent unwanted side reactions. The process involves:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and removal of protective groups.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Lys-Glu-Glu-Ala-Glu can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to their thiol forms .

Scientific Research Applications

Lys-Glu-Glu-Ala-Glu has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Lys-Glu-Glu-Ala-Glu involves its interaction with specific molecular targets and pathways. For instance, peptides like this can bind to receptors on cell surfaces, triggering intracellular signaling cascades. These interactions can modulate various biological processes, such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lys-Glu-Glu-Ala-Glu’s unique sequence and structure confer specific properties that distinguish it from other peptides. Its combination of amino acids allows for diverse interactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)/t12-,13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJLTZQPTPRSOX-QXKUPLGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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